An In-depth Technical Guide to Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate and its Analogs for Drug Discovery Professionals
An In-depth Technical Guide to Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate and its Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While a specific CAS number for this exact molecule remains elusive in publicly accessible databases, this document will leverage data from closely related analogs to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and potential applications. By examining the structure-activity relationships and established methodologies for similar pyrazole carboxylates, this guide aims to empower researchers in their quest to develop novel therapeutics.
The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and versatile synthetic handles have led to its incorporation into a wide array of approved drugs and clinical candidates. The pyrazole core can engage in various non-covalent interactions with biological targets, including hydrogen bonding, metal coordination, and hydrophobic interactions, making it an ideal scaffold for designing potent and selective inhibitors of enzymes and receptors.
The inherent stability of the pyrazole ring and the ability to readily introduce diverse substituents at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has resulted in the development of pyrazole-containing drugs for a broad spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.
Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate: Structure and Physicochemical Properties
Analog Comparison:
To build a predictive profile, we will consider the following closely related compounds for which data is available:
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
| Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate | 78208-72-7[1] | C₉H₁₄N₂O₂ | Lacks the N-methyl group |
| Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 128537-26-8[2] | C₉H₁₄N₂O₂ | Ethyl group instead of isopropyl at C3 |
| Ethyl 5-isopropyl-1-methylpyrazole-3-carboxylate | 1170483-34-7 | C₁₀H₁₆N₂O₂ | Isopropyl group at C5 instead of C3 |
Based on these analogs, the predicted physicochemical properties of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate are summarized below.
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₁₆N₂O₂ | Based on the addition of a methyl group to the N1 position of the isopropyl analog. |
| Molecular Weight | ~196.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a liquid or low-melting solid | Based on the appearance of similar analogs. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DCM, ethyl acetate) | Common for small organic molecules of this type. |
| LogP | ~2.0 - 2.5 | Estimated based on the increased lipophilicity from the N-methyl group compared to the 1H analog. |
Synthesis and Purification
The synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate can be approached through established methods for pyrazole ring formation and subsequent N-alkylation. A plausible and efficient synthetic strategy would involve a two-step process.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
This step involves the condensation of a β-diketoester with hydrazine, a classic method for pyrazole synthesis.
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Reaction Setup: To a solution of ethyl 4-methyl-2,4-dioxopentanoate in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid, add hydrazine monohydrate dropwise at 0°C.
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Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate.
Step 2: N-Methylation of Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
The N-methylation of the pyrazole ring can be achieved using various methylating agents in the presence of a base.
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Reaction Setup: Dissolve Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
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Addition of Reagents: Add a suitable base, such as potassium carbonate or sodium hydride, to the solution. Subsequently, add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at a controlled temperature.
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Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature or with gentle heating.
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Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate, can be purified by column chromatography.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The expected spectroscopic data, based on analogous structures, are outlined below.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the pyrazole C4-H. - Quartet and triplet for the ethyl ester group. - Septet and doublet for the isopropyl group. - Singlet for the N-methyl group. |
| ¹³C NMR | - Peaks corresponding to the pyrazole ring carbons. - Carbonyl carbon of the ester. - Carbons of the ethyl, isopropyl, and N-methyl groups. |
| IR Spectroscopy | - C=O stretching vibration of the ester group (~1710-1730 cm⁻¹). - C=N and C=C stretching vibrations of the pyrazole ring. |
| Mass Spectrometry | - Molecular ion peak [M]⁺ corresponding to the calculated molecular weight. - Characteristic fragmentation pattern. |
Applications in Drug Discovery and Development
Pyrazole derivatives are widely recognized for their diverse biological activities, making them valuable scaffolds in drug discovery.[3] The structural motifs present in Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate suggest potential for various therapeutic applications.
Potential as Kinase Inhibitors
Many kinase inhibitors feature a substituted pyrazole core that can interact with the ATP-binding site of kinases. The N-methylated pyrazole can act as a hinge-binder, a common interaction motif in kinase inhibitors. The isopropyl and ethyl carboxylate groups can be further modified to enhance potency and selectivity for specific kinases implicated in diseases such as cancer and inflammatory disorders.
Role in Agrochemicals
Substituted pyrazoles are also prominent in the agrochemical industry as herbicides, insecticides, and fungicides. The target compound could serve as a lead structure for the development of new crop protection agents.
Intermediate for Complex Molecule Synthesis
The ethyl ester functionality provides a convenient handle for further chemical transformations, such as amide bond formation. This allows for the synthesis of more complex molecules and chemical libraries for high-throughput screening in drug discovery campaigns.
Conclusion
Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate represents a promising, yet underexplored, chemical entity within the esteemed pyrazole family. While a dedicated CAS number is not currently available, this in-depth guide provides a comprehensive framework for its synthesis, characterization, and potential applications by leveraging the wealth of information available for its close structural analogs. The proposed synthetic routes are robust and rely on well-established chemical transformations. The predicted analytical data serves as a valuable reference for researchers embarking on the synthesis of this and related compounds. The versatile pyrazole core, coupled with the specific substitution pattern of the title compound, makes it a compelling starting point for the design and development of novel therapeutics and other valuable chemical entities.
References
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PubChem. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. [Link]
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PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
